molecular formula C16H15NO3 B2562397 Methyl 4-[(2-methylbenzoyl)amino]benzoate CAS No. 200278-95-1

Methyl 4-[(2-methylbenzoyl)amino]benzoate

Cat. No.: B2562397
CAS No.: 200278-95-1
M. Wt: 269.3
InChI Key: DPDLDBBDVYSFJV-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methylbenzoyl)amino]benzoate is an organic compound with the molecular formula C16H15NO3. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides . The compound is characterized by the presence of a methyl group and a benzoyl group attached to an aminobenzoate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(2-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 4-amino-2-methylbenzoic acid with o-toluoyl chloride . The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methylbenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-methylbenzoyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. The benzoyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-methylbenzoyl)amino]benzoate is unique due to the presence of both a methyl group and a benzoyl group attached to an aminobenzoate structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it suitable for various applications in pharmaceuticals, dyes, and pesticides.

Properties

IUPAC Name

methyl 4-[(2-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-5-3-4-6-14(11)15(18)17-13-9-7-12(8-10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDLDBBDVYSFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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